
6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features bromine and fluorine substituents, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a suitable quinoline precursor.
Bromination: Introduction of the bromine atom at the 6th position can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: The fluorine atom at the 8th position can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: The final step may involve cyclization to form the dihydroquinolinone structure, often using acidic or basic catalysts.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolin-4-one derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the bromine or fluorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Quinolin-4-one derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, and DNA, leading to inhibition or modulation of biological pathways. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2,3-dihydroquinolin-4(1H)-one: Lacks the fluorine substituent.
8-fluoro-2,3-dihydroquinolin-4(1H)-one: Lacks the bromine substituent.
6-chloro-8-fluoro-2,3-dihydroquinolin-4(1H)-one: Chlorine instead of bromine.
Uniqueness
6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
6-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound notable for its unique structural features, including bromine and fluorine substituents on the quinoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C_10H_8BrF_N_1O
- Molecular Weight : Approximately 250.07 g/mol
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to their active sites, influencing various biochemical pathways relevant to disease processes.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:
- Cell Line Studies : Derivatives have shown significant inhibition of cancer cell lines, with IC50 values indicating potent activity against various types of cancer cells.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
6-Bromo-8-fluoro derivative | A549 (lung) | 12.5 |
6-Bromo-8-fluoro derivative | Caco-2 (colon) | 15.0 |
These findings suggest that structural modifications can enhance the anticancer efficacy of this compound.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
- Inhibition Assays : The compound showed significant inhibitory activity against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
These results indicate that this compound could serve as a potential lead for developing new antibacterial agents .
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for its neuroprotective properties:
- Enzyme Inhibition : It has shown high inhibitory activity against butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases like Alzheimer's.
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
6-Bromo derivative | BChE | 3.97 |
Reference Drug (Galantamine) | BChE | 8.80 |
The selectivity of the compound for BChE over acetylcholinesterase (AChE) suggests its potential utility in treating cognitive disorders .
Case Studies
Several studies highlight the biological activities of this compound:
- Study on Anticancer Activity : A recent study demonstrated that a synthesized derivative significantly reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls .
- Antimicrobial Efficacy : Another investigation reported that the compound exhibited strong antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecium, with MIC values comparable to established antibiotics.
Q & A
Q. What synthetic methodologies are most effective for preparing 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, and how can reaction conditions be optimized?
Basic Research Focus
The compound can be synthesized via cyclization of substituted 2-aminoacetophenone derivatives with halogenated benzaldehydes. Pyrrolidine has been demonstrated as an efficient organocatalyst in aqueous ethanol, enabling high yields (75–95%) under mild conditions (50–60°C, 2–4 hours) . Key optimization parameters include:
- Catalyst loading : 10–15 mol% pyrrolidine.
- Solvent system : Ethanol-water (3:1 v/v) for solubility and green chemistry compliance.
- Substituent compatibility : Bromine and fluorine at positions 6 and 8 require careful control of electron-withdrawing effects to avoid side reactions.
Q. How do bromine and fluorine substituents influence the electronic structure and spectroscopic properties of 2,3-dihydroquinolin-4(1H)-one derivatives?
Advanced Research Focus
Bromine (σₚ⁺ = +0.26) and fluorine (σₚ⁺ = +0.06) exert distinct electronic effects:
- NMR shifts : The deshielding effect of bromine at C6 causes downfield shifts in 1H-NMR (δ 7.5–8.1 ppm for aromatic protons), while fluorine at C8 induces splitting due to 19F-1H coupling .
- IR spectroscopy : The carbonyl stretch (C=O) at ~1610 cm⁻¹ is sensitive to substituent electronegativity, shifting slightly with fluorine’s inductive effect .
- MS fragmentation : Bromine’s isotopic signature (1:1 ratio for 79Br/81Br) aids structural confirmation .
Q. What strategies resolve contradictions in catalytic efficiency between organocatalysts and transition-metal systems for dihydroquinolinone synthesis?
Advanced Research Focus
Discrepancies arise from competing mechanisms:
- Organocatalysis (pyrrolidine) : Proceeds via enamine intermediates, favoring polar protic solvents. Advantages include low toxicity and scalability, but limited substrate scope for sterically hindered aldehydes .
- Transition-metal catalysis (Ni/Co) : Radical-based pathways enable access to diverse substituents but require stringent anhydrous conditions and generate metal waste .
Resolution : Hybrid approaches, such as micellar catalysis or flow reactors, can merge the benefits of both systems while mitigating drawbacks .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite can simulate interactions with targets like DNA gyrase (for antimicrobial activity) or kinase domains (anticancer applications). Fluorine’s electronegativity enhances binding affinity via halogen bonds .
- QSAR models : Correlate substituent positions (e.g., bromine at C6) with IC₅₀ values using datasets from analogs like 8-fluoro-3-methylquinolin-4(3H)-one .
Q. What are the best practices for characterizing dihydroquinolinone derivatives using X-ray crystallography?
Basic Research Focus
- Crystallization : Slow evaporation from DMSO/EtOH mixtures at 4°C improves crystal quality.
- Refinement : SHELXL-2018 is recommended for handling heavy atoms (Br) and resolving disorder caused by fluorine’s small atomic radius .
- Validation : Check R-factors (<5%) and ADPs to confirm structural accuracy.
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be interpreted for halogenated dihydroquinolinones?
Advanced Research Focus
- Dynamic effects : Fluorine’s quadrupolar moment induces complex splitting in 1H-NMR. Use 19F-decoupled experiments or 2D-COSY to resolve overlapping signals .
- Solvent artifacts : Deuteration (e.g., DMSO-d₆) minimizes exchange broadening but may alter tautomerism in the quinolinone ring .
Q. What are the stability challenges for this compound during storage and handling?
Basic Research Focus
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromine-carbon bond .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the lactam ring.
Q. How do structural modifications at positions 6 and 8 affect the compound’s biological activity?
Advanced Research Focus
- Antibacterial activity : Bromine at C6 enhances lipophilicity, improving membrane penetration, while fluorine at C8 reduces metabolic clearance in analogs like ciprofloxacin derivatives .
- Anticancer SAR : Hybrids with 2,3-dihydroquinolin-4(1H)-one scaffolds show cytotoxicity against pediatric solid tumors, with bromine contributing to DNA intercalation .
Q. What analytical techniques are critical for quantifying dihydroquinolinone derivatives in complex matrices?
Basic Research Focus
- HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) with ESI+ detection (LOD ~0.1 ng/mL) .
- Validation : Include spike-recovery tests (85–115%) and matrix-matched calibration to account for interferences.
Q. How can reaction byproducts (e.g., regioisomers) be minimized during synthesis?
Advanced Research Focus
Properties
Molecular Formula |
C9H7BrFNO |
---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
6-bromo-8-fluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7BrFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2 |
InChI Key |
NTVBZABSATYIEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2F)Br |
Origin of Product |
United States |
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